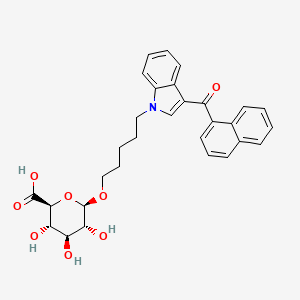

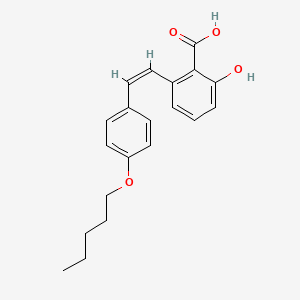

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Pentyloxybenzoic acid is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.25 g/mol . The IUPAC name for this compound is 4-pentoxybenzoic acid .

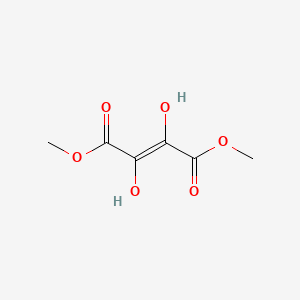

Molecular Structure Analysis

The InChI code for 4-Pentyloxybenzoic acid isInChI=1S/C12H16O3/c1-2-3-4-9-15-11-7-5-10 (6-8-11)12 (13)14/h5-8H,2-4,9H2,1H3, (H,13,14) . The Canonical SMILES for this compound is CCCCCOC1=CC=C (C=C1)C (=O)O . Physical And Chemical Properties Analysis

4-Pentyloxybenzoic acid has a molecular weight of 208.25 g/mol . It has a XLogP3 value of 4.1 . This compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It also has a rotatable bond count of 6 .Scientific Research Applications

Coordination Chemistry and Structural Analysis : Singh et al. (2014) studied the metal complexes of a related ligand, 2-hydroxy-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide, with Mn(II), Ni(II), Cu(II), and Zn(II). They found that the ligand acts as a monobasic tridentate and coordinates through pyridyl-N, azomethine-N, and enolate-O with the metal ion. This research highlights the potential of benzoic acid derivatives in forming complex structures with metal ions, which can be useful in various applications, such as catalysis or material science (Singh, Singh, & Singh, 2014).

Fluorescent Sensing : Nolan et al. (2006) synthesized and characterized Zinpyr family sensors, which are fluorescent Zn(II) sensors with sub-micromolar dissociation constants. These sensors, derived from fluorescein-based dyes similar in structure to benzoic acid derivatives, showed potential for biological imaging applications (Nolan et al., 2006).

Metabolism and Environmental Studies : The degradation of biphenyl, a compound structurally similar to benzoic acid derivatives, by Pseudomonas putida was studied by Catelani et al. (1973). This research is relevant for understanding the environmental metabolism of complex organic compounds (Catelani, Colombi, Sorlini, & Treccani, 1973).

Synthesis and Pharmaceutical Applications : Tyman & Visani (1997) synthesized the diene (ZZ)-[(8,11)-pentadecadienyl]salicylic acid, a compound related to benzoic acid derivatives, showing its potential in the synthesis of pharmaceuticals and phenolic lipids (Tyman & Visani, 1997).

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4-Pentyloxybenzoic acid . Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .

Mechanism of Action

Target of Action

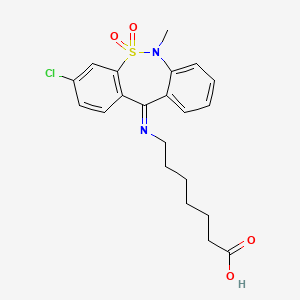

CAY10669 primarily targets the histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor) . PCAF is an enzyme that plays a crucial role in gene expression by acetylating histones, which leads to the relaxation of chromatin structure and allows transcription factors to access DNA.

Mode of Action

CAY10669 acts as an inhibitor of PCAF , with an IC50 of 662 μM . By inhibiting PCAF, CAY10669 prevents the acetylation of histones, thereby influencing gene expression.

Biochemical Pathways

The inhibition of PCAF by CAY10669 affects the histone acetylation pathway . This can lead to changes in the transcription of certain genes, which can have downstream effects on various cellular processes.

Pharmacokinetics

Its solubility in dmf, dmso, and ethanol suggests that it may be well-absorbed and distributed in the body

Result of Action

CAY10669 has been shown to enhance the SAHA-induced acetylation in HEPG2 cells, exhibit cytotoxicity in zebrafish embryos, and promote transgene expression in CHO-K1 cells . These effects are likely the result of its inhibition of PCAF and the subsequent changes in gene expression.

Biochemical Analysis

Biochemical Properties

CAY10669 plays a significant role in biochemical reactions, particularly in the process of histone acetylation . It interacts with the enzyme PCAF, a histone acetyltransferase, and inhibits its function . The nature of this interaction is inhibitory, with CAY10669 acting as a competitive inhibitor for the enzyme .

Cellular Effects

In HepG2 cells, CAY10669 can dose-dependently inhibit histone H4 acetylation at concentrations of 30-60 μM . This suggests that CAY10669 influences cell function by modulating gene expression through histone modification

Molecular Mechanism

The molecular mechanism of CAY10669 involves its binding to the PCAF enzyme, thereby inhibiting the enzyme’s function . This inhibition results in a decrease in histone H4 acetylation, which can lead to changes in gene expression .

properties

IUPAC Name |

2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUSBQKQHUSQE-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/no-structure.png)

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)